1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound featuring a benzodioxin ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Triazole Ring Formation: The triazole ring is formed via a click reaction, typically involving azides and alkynes in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or benzodioxin rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxymethyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy]acetic acid
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a benzodioxin ring with a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a triazole ring and a benzodioxin moiety. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H15N3O4 |
Molecular Weight | 299.29 g/mol |
LogP | 2.1314 |
Polar Surface Area | 76.464 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, research has shown that derivatives of triazole can inhibit the growth of various bacteria and fungi. The specific compound under discussion has been tested against several strains, demonstrating a minimum inhibitory concentration (MIC) that suggests promising antimicrobial potential.
Anticancer Activity
The triazole moiety is also recognized for its anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that similar triazole derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cell division and metabolism in pathogens and cancer cells.
- Receptor Modulation : It may modulate the activity of certain receptors involved in inflammatory responses.
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Efficacy
A series of in vitro assays were conducted on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-19-7-9-12(13(17)18)14-15-16(9)8-2-3-10-11(6-8)21-5-4-20-10/h2-3,6H,4-5,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYBQEOYVHUUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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